molecular formula C13H15BrN4O4S B3014093 (4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(5-bromofuran-2-yl)methanone CAS No. 1903892-51-2

(4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(5-bromofuran-2-yl)methanone

Cat. No.: B3014093
CAS No.: 1903892-51-2
M. Wt: 403.25
InChI Key: ZYHIJMPOPWMRBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "(4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(5-bromofuran-2-yl)methanone" is a heterocyclic hybrid molecule featuring a 1,4-diazepane core modified with a sulfonyl-linked imidazole moiety and a 5-bromofuran-2-yl ketone group. This structure combines pharmacophoric elements known for diverse biological activities:

  • The imidazole sulfonyl group introduces sulfonamide functionality, which is prevalent in antimicrobial and enzyme-targeting agents.

Properties

IUPAC Name

(5-bromofuran-2-yl)-[4-(1H-imidazol-5-ylsulfonyl)-1,4-diazepan-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrN4O4S/c14-11-3-2-10(22-11)13(19)17-4-1-5-18(7-6-17)23(20,21)12-8-15-9-16-12/h2-3,8-9H,1,4-7H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYHIJMPOPWMRBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)S(=O)(=O)C2=CN=CN2)C(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(5-bromofuran-2-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. Its unique structural features, including the imidazole and diazepane moieties, suggest a variety of pharmacological effects. This article explores the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

Structural Characteristics

The compound can be described by its molecular formula C15H16N6O3SC_{15}H_{16}N_{6}O_{3}S and has a molecular weight of approximately 392.45 g/mol. The presence of functional groups such as sulfonyl and methanone enhances its reactivity and interaction with biological targets. The structural components are highlighted below:

ComponentDescription
ImidazoleA five-membered ring containing nitrogen, known for biological activity.
DiazepaneA seven-membered ring that may influence pharmacokinetics.
Sulfonyl GroupEnhances solubility and biological interactions.
BromofuranContributes to potential antimicrobial properties.

The mechanism of action for this compound is hypothesized to involve interactions with various molecular targets, including enzymes and receptors. The binding affinity to these targets may modulate their activity, leading to altered biochemical pathways. This interaction is crucial in understanding its therapeutic potential.

Antibacterial Activity

Research indicates that compounds with imidazole rings often exhibit antibacterial properties. For instance, analogues similar to this compound have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) due to their structural characteristics that favor interaction with bacterial enzymes .

Anti-inflammatory Effects

Studies on related compounds have demonstrated anti-inflammatory properties by inhibiting nitric oxide production in macrophages. The inhibition of pro-inflammatory cytokines such as TNF-α and COX-2 suggests that this compound may also possess similar anti-inflammatory capabilities .

Antitumor Potential

Preliminary studies suggest that compounds featuring imidazole and diazepane structures may exhibit cytotoxic effects against various cancer cell lines. The specific mechanisms involve apoptosis induction and cell cycle arrest, making this compound a candidate for further anticancer research.

Case Studies

  • Study on Antibacterial Properties : A study involving imidazole derivatives showed that modifications at the diazepane position significantly enhanced antibacterial activity against Gram-positive bacteria, including MRSA .
  • Anti-inflammatory Research : In vitro assays demonstrated that related compounds reduced nitric oxide levels in RAW264.7 macrophages, indicating potential use in treating inflammatory diseases .
  • Cytotoxicity Assays : Compounds similar to this one were tested against various cancer cell lines, revealing IC50 values in the micromolar range, suggesting significant antitumor activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound to structurally or functionally related molecules, drawing parallels and distinctions based on substituents, synthetic pathways, and inferred properties:

Table 1: Structural and Functional Comparison

Compound Name/Class Core Structure Key Substituents Synthetic Pathway Highlights Potential Applications
Target Compound 1,4-Diazepane + Imidazole Sulfonyl group; 5-bromofuran ketone Not described in evidence Hypothesized kinase/DNA modulation
Benzimidazole Derivatives Benzimidazole Benzyl/ethyl esters; halogenated aryl Condensation of aldehydes with diamines Antimicrobial, anticancer agents
Pyrazole Bromophenyl Analogs Pyrazole 4-Bromophenyl; fluorophenyl Cyclocondensation of ketones Antifungal, anti-inflammatory agents
Zygocaperoside (Z. fabago) Triterpene saponin Glycosylated hydroxy groups Natural extraction (UV/NMR confirmed) Antioxidant, cytotoxic activity

Key Comparisons

Synthetic Complexity: The target compound’s 1,4-diazepane-imidazole hybrid structure likely requires multi-step synthesis, contrasting with simpler benzimidazole derivatives (e.g., 6-(benzo[d][1,3]dioxol-5-yloxy)-5-fluoro-2-phenyl-1H-benzo[d]imidazole), which are synthesized via one-pot condensation of diamines and aldehydes under nitrogen . Brominated analogs in pyrazoles (e.g., 1-[5-(4-bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone) are synthesized using cyclocondensation, suggesting bromine can be introduced early in the pathway .

Functional Group Impact: The sulfonyl group in the target compound may enhance solubility and hydrogen-bonding capacity compared to non-sulfonylated benzimidazoles .

Biological Relevance: Benzimidazole derivatives (e.g., ethyl 4-(5-(benzyl(2-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate) exhibit antimicrobial activity, suggesting the target compound’s imidazole-diazepane core could share similar targets . Natural products like Zygocaperoside highlight the role of halogenation and complex heterocycles in bioactivity, though the target compound’s synthetic origin may offer better pharmacokinetic tuning .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.